molecular formula C8H6N2O3S B11709129 2-(Methylthio)-6-nitrobenzo[d]oxazole

2-(Methylthio)-6-nitrobenzo[d]oxazole

Katalognummer: B11709129
Molekulargewicht: 210.21 g/mol
InChI-Schlüssel: SMPNPJSWVLTCKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylthio)-6-nitrobenzo[d]oxazole is a chemical compound with the molecular formula C8H6N2O3S It is a derivative of benzoxazole, featuring a methylthio group at the 2-position and a nitro group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-6-nitrobenzo[d]oxazole typically involves the nitration of 2-(Methylthio)benzo[d]oxazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylthio)-6-nitrobenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted benzoxazoles.

Wissenschaftliche Forschungsanwendungen

2-(Methylthio)-6-nitrobenzo[d]oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Methylthio)-6-nitrobenzo[d]oxazole depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The methylthio group can be oxidized to form sulfoxides or sulfones, which may have different biological activities. The compound’s interactions with molecular targets and pathways are still under investigation, but it is believed to involve modulation of enzyme activity and disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Methylthio)benzo[d]oxazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Nitrobenzo[d]oxazole: Lacks the methylthio group, affecting its solubility and reactivity.

    2-(Methylthio)-5-nitrobenzo[d]oxazole: Similar structure but with the nitro group at a different position, leading to different chemical and biological properties.

Uniqueness

2-(Methylthio)-6-nitrobenzo[d]oxazole is unique due to the presence of both the methylthio and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C8H6N2O3S

Molekulargewicht

210.21 g/mol

IUPAC-Name

2-methylsulfanyl-6-nitro-1,3-benzoxazole

InChI

InChI=1S/C8H6N2O3S/c1-14-8-9-6-3-2-5(10(11)12)4-7(6)13-8/h2-4H,1H3

InChI-Schlüssel

SMPNPJSWVLTCKE-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.